molecular formula C8H5Br2NS B3220108 2,7-Dibromo-4-methylbenzothiazole CAS No. 1190323-02-4

2,7-Dibromo-4-methylbenzothiazole

Cat. No.: B3220108
CAS No.: 1190323-02-4
M. Wt: 307.01 g/mol
InChI Key: JOWHXUBRCWZYBS-UHFFFAOYSA-N
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Description

2,7-Dibromo-4-methylbenzothiazole is a heterocyclic aromatic compound with the molecular formula C8H5Br2NS It is characterized by the presence of two bromine atoms at the 2nd and 7th positions, a methyl group at the 4th position, and a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4-methylbenzothiazole typically involves the bromination of 4-methylbenzothiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like zinc in acetic acid or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Zinc in acetic acid or sodium borohydride in ethanol.

Major Products:

    Substitution: Formation of 2,7-diamino-4-methylbenzothiazole or 2,7-dithio-4-methylbenzothiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2,7-dihydro-4-methylbenzothiazole.

Scientific Research Applications

2,7-Dibromo-4-methylbenzothiazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in the development of anticancer drugs, as it can interfere with cell division.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-4-methylbenzothiazole involves its interaction with cellular components. In biological systems, it can bind to proteins and enzymes, inhibiting their function. The bromine atoms play a crucial role in enhancing the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

    2,7-Dichloro-4-methylbenzothiazole: Similar structure but with chlorine atoms instead of bromine.

    2,7-Difluoro-4-methylbenzothiazole: Contains fluorine atoms, leading to different reactivity and applications.

    2,7-Diiodo-4-methylbenzothiazole: Iodine atoms provide higher reactivity compared to bromine.

Uniqueness: 2,7-Dibromo-4-methylbenzothiazole is unique due to the presence of bromine atoms, which impart specific chemical properties such as higher reactivity in substitution reactions and the ability to form stable intermediates in oxidation and reduction reactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,7-dibromo-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWHXUBRCWZYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299767
Record name 2,7-Dibromo-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190323-02-4
Record name 2,7-Dibromo-4-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190323-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dibromo-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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